molecular formula C15H14N2O6S B2403970 N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 345992-55-4

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B2403970
CAS No.: 345992-55-4
M. Wt: 350.35
InChI Key: KLBRWFJFRLHQNM-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole ring, a nitro group, and a sulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to the combination of its structural features, including the benzodioxole ring, nitro group, and sulfonamide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-10-2-4-12(17(18)19)7-15(10)24(20,21)16-8-11-3-5-13-14(6-11)23-9-22-13/h2-7,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBRWFJFRLHQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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